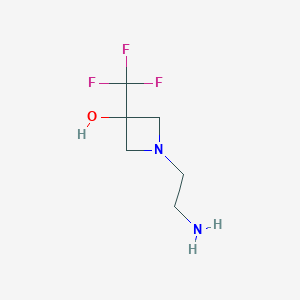
1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol
Übersicht
Beschreibung
1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol is a useful research compound. Its molecular formula is C6H11F3N2O and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features an azetidine ring with a trifluoromethyl group and an aminoethyl substituent, which contribute to its biological properties. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available azetidine precursors. The process may include:
- Formation of the Azetidine Ring : Utilizing cyclization reactions.
- Introduction of the Trifluoromethyl Group : Employing trifluoromethylation techniques.
- Aminoethyl Substitution : Conducting nucleophilic substitutions to introduce the amino group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
Studies have demonstrated that this compound shows promise as an anticancer agent, particularly against various human cancer cell lines. The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HT-29 (Colon Cancer) | 9 | |
| HeLa (Cervical Cancer) | 12 |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, which can lead to apoptosis in cancer cells.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against a range of bacterial strains, demonstrating a broad spectrum of activity, particularly against Gram-positive bacteria.
- Anticancer Evaluation in vitro : In vitro assays showed that the compound significantly reduced cell viability in MCF-7 and HT-29 cell lines, suggesting potential for further development as an anticancer therapy .
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c7-6(8,9)5(12)3-11(4-5)2-1-10/h12H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLGEOFWNFGIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















